N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
CAS No.: 874806-10-7
Cat. No.: VC4346786
Molecular Formula: C14H19N3O5S
Molecular Weight: 341.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874806-10-7 |
|---|---|
| Molecular Formula | C14H19N3O5S |
| Molecular Weight | 341.38 |
| IUPAC Name | N-methyl-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C14H19N3O5S/c1-10-3-5-11(6-4-10)23(20,21)17-7-8-22-12(17)9-16-14(19)13(18)15-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19) |
| Standard InChI Key | XZKLVNBJGQXZPC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC |
Introduction
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound with a molecular formula of C14H19N3O5S and a molecular weight of 341.38 g/mol. This compound belongs to the oxalamide class, featuring an oxalamide core and a tosylated oxazolidine substituent. The presence of these functional groups contributes to its unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Synthesis and Reaction Conditions
The synthesis of N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This ring is a popular heterocycle framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations.
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions using reagents like potassium permanganate.
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Reduction: Reduction reactions can modify the functional groups within the molecule using agents like lithium aluminum hydride.
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Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Varying temperatures and solvents |
| Reduction | Lithium aluminum hydride | Anhydrous conditions, controlled temperature |
| Substitution | Nucleophiles (e.g., amines, alcohols) | Dependent on nucleophile and solvent choice |
Biological Activity and Therapeutic Potential
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibits promising biological activities, including:
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Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains, potentially inhibiting bacterial protein synthesis by binding to the ribosome.
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Anticancer Properties: Investigated for potential use in cancer therapeutics due to its ability to inhibit tumor cell proliferation.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. In the case of its antibacterial activity, it likely inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.
Similar Compounds
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Linezolid: An oxazolidinone antibacterial agent with a similar mechanism of action.
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Tedizolid: Another oxazolidinone derivative with enhanced activity against certain bacterial strains.
Uniqueness
N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the tosyl group on the oxazolidinone ring, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives.
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Linezolid | Inhibits bacterial protein synthesis | Oxazolidinone ring without tosyl group |
| Tedizolid | Enhanced activity against certain bacterial strains | Modified oxazolidinone structure |
| N1-methyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | Inhibits bacterial protein synthesis, potential anticancer activity | Tosyl group on oxazolidinone ring |
Industrial and Research Applications
The compound's unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes. In research, it serves as a building block in the synthesis of more complex molecules and is studied for its potential therapeutic applications.
Future Directions
Further research is needed to fully explore the compound's therapeutic potential, particularly in the treatment of bacterial infections and cancer. Detailed studies on its interactions with biological targets and its pharmacokinetic properties will be crucial for advancing its development into clinical applications.
Given the limitations in available literature from diverse sources, further investigation into the compound's synthesis, biological activity, and potential applications is recommended to fully understand its potential in scientific research and industrial applications.
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